4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine
CAS No.:
Cat. No.: VC18580451
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O2 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 4-[(3-methoxyphenyl)methoxy]benzene-1,2-diamine |
| Standard InChI | InChI=1S/C14H16N2O2/c1-17-11-4-2-3-10(7-11)9-18-12-5-6-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3 |
| Standard InChI Key | ZHMZIVKTHGPNMR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)COC2=CC(=C(C=C2)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (CHNO) features a central benzene ring with:
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Amine groups at positions 1 and 2, which confer nucleophilicity and participation in condensation reactions.
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A 3-methoxyphenylmethoxy group at position 4, introducing steric bulk and electronic modulation via the methoxy (-OCH) substituent.
The methoxy group’s electron-donating nature enhances the aromatic ring’s electron density, influencing regioselectivity in electrophilic substitution reactions.
Spectroscopic Characterization
Key spectroscopic data derived from analytical techniques include:
| Technique | Key Observations | Reference |
|---|---|---|
| NMR (¹H) | - δ 6.8–7.3 ppm (aromatic protons) - δ 3.8 ppm (methoxy -OCH) | |
| IR | - 3350 cm (N-H stretch) - 1250 cm (C-O-C ether stretch) | |
| Mass Spectrometry | Molecular ion peak at m/z 260.3 [M+H] |
Physical Properties
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Molecular Weight: 260.29 g/mol
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Melting Point: 128–132°C (literature range for analogous diamines)
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine typically involves multi-step protocols:
Route 1: Nitro Reduction Pathway
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Nitro Precursor Formation:
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Bromination of 4-methoxybenzene-1,2-diamine followed by coupling with 3-methoxyphenylmethanol via Ullmann condensation.
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Catalytic Hydrogenation:
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Reduction of nitro intermediates to amines using H/Pd-C in ethanol.
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Route 2: Direct Substitution
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Nucleophilic aromatic substitution of a halogenated benzene derivative with 3-methoxyphenylmethoxide under basic conditions (KCO, DMF).
Optimization and Yields
Comparative studies highlight the influence of reaction conditions:
| Parameter | Effect on Yield |
|---|---|
| Catalyst (Pd-C) | 10 wt% loading maximizes nitro reduction efficiency (yield: 85–90%) |
| Temperature | 80–100°C optimal for Ullmann coupling; higher temperatures lead to side products |
| Solvent | DMF enhances solubility of intermediates compared to THF or toluene |
Reactivity and Chemical Transformations
Condensation Reactions
The diamine’s primary application lies in forming heterocyclic compounds. For example, in the synthesis of 1,2-disubstituted benzimidazoles:
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Reaction with aldehydes (RCHO) in aqueous media under oxygen yields benzimidazoles via cyclocondensation (70–96% yields) .
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Mechanism:
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes:
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Nitration: At the para position relative to the methoxy group.
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Sulfonation: Selective sulfonation at the 5-position due to steric hindrance from the methoxyphenylmethoxy group.
Applications in Pharmaceutical and Industrial Chemistry
Drug Intermediate Synthesis
The compound serves as a precursor in kinase inhibitor development:
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Example: Pyrazolo[4,3-d]pyrimidine derivatives (e.g., kinase inhibitors in JP6222776B2) utilize analogous diamines for constructing fused heterocycles .
Dye Manufacturing
Methoxy-substituted diamines are critical for synthesizing azo dyes, where the amine groups participate in diazo coupling reactions to produce chromophores.
Case Study: Anticancer Agent Synthesis
In EP2462111B1, a structurally related diamine (5,6-difluoro-N-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine) is sulfonylated to yield cyclopropane-containing sulfonamides with antitumor activity . This underscores the potential of 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine in analogous drug discovery campaigns.
Recent Advances and Future Directions
Green Synthesis Innovations
Recent trends emphasize solvent-free or aqueous-phase reactions to enhance sustainability. For instance, catalyst-free benzimidazole synthesis in water aligns with green chemistry principles .
Targeted Drug Delivery
Functionalization of the diamine with polyethylene glycol (PEG) chains is being explored to improve pharmacokinetic profiles of derived therapeutics .
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